molecular formula C22H21N3O4 B3297728 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 896274-43-4

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3297728
CAS No.: 896274-43-4
M. Wt: 391.4 g/mol
InChI Key: CXRWSAHGXCQWIM-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with the CAS Registry Number 896274-43-4 . Its molecular formula is C 22 H 21 N 3 O 4 , and it has a molecular weight of 391.4 g/mol . The compound features a complex structure that incorporates both a 5-oxopyrrolidine ring, linked to a 3-methoxyphenyl group, and a 2-methyl-1H-indole moiety connected via a 2-oxoacetamide bridge . This structure places it within a class of compounds that are often explored for their potential biological activities. Indole derivatives, in particular, are a significant area of study in medicinal chemistry and are frequently investigated for various pharmacological properties . Researchers may find this compound valuable as a building block or intermediate in organic synthesis, or as a reference standard in analytical studies. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-13-20(17-8-3-4-9-18(17)23-13)21(27)22(28)24-14-10-19(26)25(12-14)15-6-5-7-16(11-15)29-2/h3-9,11,14,23H,10,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRWSAHGXCQWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C22H21N3O4 and a molecular weight of approximately 391.42 g/mol, features a pyrrolidinone ring and various aromatic substituents, suggesting diverse interactions within biological systems.

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C22H21N3O4
Molecular Weight 391.42 g/mol
CAS Number 896274-43-4
LogP 4.1132
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 48.207 Ų

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : There are indications of cytotoxic effects against several cancer cell lines, which warrant further investigation into its mechanisms of action.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the release of cytokines associated with inflammatory responses.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with various receptors or enzymes, leading to modulation of signaling pathways.
  • Inhibition of key proteins involved in cell proliferation and survival, particularly in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting a potential for developing new antimicrobial agents from this chemical class .
  • Cytotoxicity Assays : Research on structurally related compounds indicated significant cytotoxicity against HeLa cells, highlighting the potential for anti-cancer applications .
  • Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating that this compound may also exhibit anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (G856-7419)

  • Structural Difference : The methoxy group on the phenyl ring is para-substituted (4-methoxy) instead of meta (3-methoxy).
  • Target Interactions: The positional change could alter π-π stacking or hydrogen-bonding interactions with biological targets.
  • Synthesis : Both compounds are synthesized via similar coupling reactions under anhydrous conditions, with characterization by NMR and HRMS .
Property Target Compound (3-MeO) G856-7419 (4-MeO)
Molecular Formula C22H21N3O4 C22H21N3O4
Molecular Weight 391.43 g/mol 391.43 g/mol
Key Substituent 3-Methoxyphenyl 4-Methoxyphenyl

Pyrrolidinone-Indole Derivatives with Modified Linkers

1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (Compound 28)
  • Structural Difference : Replaces the oxoacetamide-indole group with a carbohydrazide-isatin moiety.
  • Impact :
    • Bioactivity : The isatin group (2-oxoindolin-3-ylidene) is associated with antioxidant and anticancer properties, suggesting divergent therapeutic applications compared to the indole-oxoacetamide motif .
  • Synthesis : Prepared via condensation of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with isatin derivatives, yielding 85% purity .
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • Structural Difference : Incorporates a sulfonamide-ethyl linker and a carboxamide group instead of oxoacetamide-indole.
  • Impact: Solubility: The sulfonamide group may improve aqueous solubility. Target Selectivity: The dihydroisoquinoline moiety could enhance affinity for enzymes or receptors requiring bulky hydrophobic interactions .

Heterocyclic Core Modifications

N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide
  • Structural Difference : Replaces the indole ring with a benzimidazole and substitutes 3-methylphenyl for 3-methoxyphenyl.
  • Pharmacokinetics: The benzimidazole core may confer resistance to oxidative metabolism compared to indole .
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • Structural Difference : Links the pyrrolidine to indole via an ethyl-carboxamide bridge instead of a direct oxoacetamide bond.
  • Impact :
    • Conformational Flexibility : The ethyl spacer may allow for better alignment with target binding pockets.
    • Binding Affinity : The carboxamide group could form stronger hydrogen bonds compared to the oxoacetamide .

Functional Group Variations in Indol-3-yl-oxoacetamides

  • Example : 2-(1-(4-Chlorobenzyl)-5-(hydroxymethyl)-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide (M5)
    • Structural Difference : Features a 4-chlorobenzyl group and a hydroxymethyl substituent on the indole.
    • Impact :
  • Metabolic Stability : The hydroxymethyl group may increase susceptibility to glucuronidation.
  • Target Engagement : The chlorobenzyl group could enhance affinity for hydrophobic binding sites .

Q & A

Q. What are the key synthetic strategies for preparing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
  • Pyrrolidinone Core Formation: Cyclization of substituted amines with ketones or esters under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
  • Indole-Acetamide Coupling: Amide bond formation between the pyrrolidinone intermediate and 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid using coupling agents like EDC/HOBt or DCC .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to isolate the final product .
    Critical parameters include temperature control (e.g., 0–5°C during coupling) and inert atmosphere (N₂/Ar) to prevent oxidation of indole moieties .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer: Structural confirmation requires:
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks for methoxyphenyl (δ 3.7–3.9 ppm for OCH₃), pyrrolidinone carbonyl (δ ~170 ppm), and indole protons (δ 7.0–7.5 ppm) .
  • FTIR: Bands for amide C=O (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₁N₃O₄) .
  • X-ray Crystallography: Optional for absolute configuration determination if single crystals are obtained via slow evaporation (solvent: DMSO/EtOH) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data during its synthesis (e.g., unexpected byproducts)?

  • Methodological Answer: Contradictions often arise from:
  • Competitive Side Reactions:
  • Indole Oxidation: Trace oxygen or moisture may oxidize the 2-methylindole moiety, forming undesired indoxyl derivatives. Use of radical scavengers (e.g., BHT) or rigorous drying of solvents mitigates this .
  • Amide Hydrolysis: Acidic/basic conditions during coupling can hydrolyze the pyrrolidinone ring. Monitoring pH (buffered conditions) and minimizing reaction time are critical .
  • Resolution Strategy:
  • HPLC-MS Tracking: Identify byproducts in real-time .
  • Computational Modeling: DFT studies (e.g., Gaussian 16) to predict reactive intermediates and transition states .

Q. How can researchers optimize bioactivity assays to account for its potential off-target effects?

  • Methodological Answer: To address off-target interactions:
  • Target Profiling: Use kinase/GPCR panels (e.g., Eurofins CEREP) to screen selectivity .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., methoxyphenyl → fluorophenyl substitutions) to isolate pharmacophores .
  • Cellular Assay Design:
  • Counter-Screens: Include irrelevant cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .
  • Dose-Response Curves: EC₅₀/IC₅₀ determination with Hill slope analysis to assess cooperativity .

Q. What computational approaches validate its binding mode to hypothesized biological targets (e.g., kinases)?

  • Methodological Answer: Combine:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer: Discrepancies may stem from:
  • Solvent Effects: DMSO-d₆ vs. CDCl₃ shifts δ values by ±0.3 ppm. Always report solvent .
  • Tautomerism: The indole NH (δ ~10.5 ppm) may exchange with D₂O, altering peak visibility .
  • Validation: Cross-check with published analogs (e.g., N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] derivatives) .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer:
  • In Vitro:
  • Microsomal Stability: Human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
  • Permeability: Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s suggests good absorption) .
  • In Vivo:
  • Rodent PK Studies: IV/PO dosing (Sprague-Dawley rats) with plasma sampling (0–24 hr) .
  • Metabolite ID: HRMS/MS to detect glucuronidation/sulfation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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